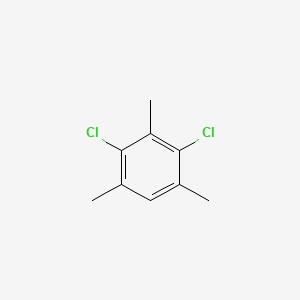

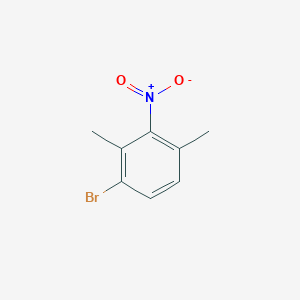

1-Bromo-2,4-dimethyl-3-nitrobenzene

Übersicht

Beschreibung

1-Bromo-2,4-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is characterized by the presence of electron-withdrawing groups, such as nitro and bromo substituents, which can influence the reactivity of the benzene ring.

Synthesis Analysis

The synthesis of bromo-nitrobenzene derivatives is often achieved through electrophilic aromatic substitution reactions. A method for synthesizing 1-bromo-3-nitrobenzene involves using dibromohydantoin for bromizing nitrobenzene in sulfuric acid .Molecular Structure Analysis

The molecular structure of 1-Bromo-2,4-dimethyl-3-nitrobenzene is characterized by the presence of electron-withdrawing groups, such as nitro and bromo substituents, which can influence the reactivity of the benzene ring.Chemical Reactions Analysis

Bromo-nitrobenzene derivatives are known to react via electrophilic aromatic substitution reactions. They can undergo reactions such as the Friedel-Crafts alkylation and reactions involving carbocation intermediates .Physical And Chemical Properties Analysis

The physical properties of 1-Bromo-2,4-dimethyl-3-nitrobenzene, such as melting and boiling points, solubility, and stability, would be expected to be affected by the presence of both nitro and bromo groups, as well as the methyl groups.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Bromo-2,4-dimethyl-3-nitrobenzene: is a versatile reagent in organic synthesis. It can be used to introduce a bromo-nitro group into a molecular framework, which is a valuable step in constructing complex organic compounds. For instance, it can serve as a precursor for the synthesis of various aromatic compounds through palladium-catalyzed coupling reactions .

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized to develop pharmaceuticals by acting as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its nitro group can be reduced to an amine, providing a functional group that is prevalent in many drug molecules .

Material Science

The bromo and nitro groups present in 1-Bromo-2,4-dimethyl-3-nitrobenzene make it a potential candidate for the modification of surface properties of materials. It can be used to create polymers with specific characteristics, such as increased resistance to degradation or improved electrical conductivity .

Analytical Chemistry

This compound can also play a role in analytical chemistry as a standard or reference material in chromatographic analysis. Its distinct UV/Vis absorption spectrum allows it to be used as a marker or internal standard during the detection and quantification of complex mixtures .

Agrochemical Research

In agrochemical research, 1-Bromo-2,4-dimethyl-3-nitrobenzene can be used to synthesize novel pesticides or herbicides. The bromo group in particular can be a key structural element in the development of new compounds with potential bioactivity against pests .

Environmental Science

The environmental fate of brominated nitroaromatic compounds is of interest in environmental science1-Bromo-2,4-dimethyl-3-nitrobenzene can be studied to understand its degradation pathways and persistence in the environment, which is crucial for assessing its environmental impact .

Chemical Education

In chemical education, this compound can be used to demonstrate various chemical reactions and synthesis techniques to students. It provides a practical example of how different functional groups can influence the reactivity and properties of a molecule .

Photovoltaic Research

Lastly, in the field of photovoltaic research, 1-Bromo-2,4-dimethyl-3-nitrobenzene could be investigated for its potential use in the development of organic photovoltaic cells. The nitro group, in particular, may contribute to the photo-absorptive properties of materials designed to convert light into electricity .

Wirkmechanismus

Target of Action

Nitrobenzene compounds are generally known to interact with various enzymes and proteins within the cell .

Mode of Action

The mode of action of 1-Bromo-2,4-dimethyl-3-nitrobenzene involves a series of reactions. This is followed by a conversion from the nitro group to an amine, and finally, a bromination .

Biochemical Pathways

Nitrobenzene compounds are known to participate in various biochemical reactions, including redox reactions and electron transfer processes .

Result of Action

Nitrobenzene compounds are generally known to cause oxidative stress and potential cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2,4-dimethyl-3-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-2,4-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRGPLOPZIPERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292212 | |

| Record name | 1-Bromo-2,4-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39053-43-5 | |

| Record name | 1-Bromo-2,4-dimethyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39053-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

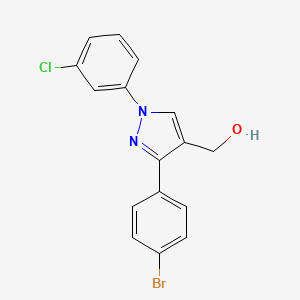

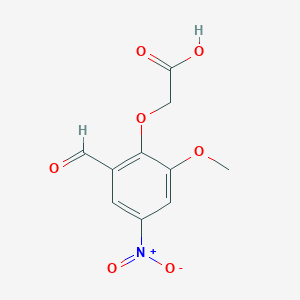

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)

![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)